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Compound of Interest

Compound Name: 2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869 Get Quote

An In-Depth Technical Guide to 2-Bromo-4,6-difluoropyridine: Properties, Synthesis, and

Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,6-difluoropyridine, a

key building block in modern medicinal chemistry. It covers the molecule's fundamental

properties, detailed protocols for its application in crucial synthetic reactions, and its role in the

development of potent kinase inhibitors.

Core Molecular Data
2-Bromo-4,6-difluoropyridine is a halogenated pyridine derivative valued for its utility as a

synthetic intermediate. Its distinct physicochemical properties make it a versatile reagent in the

synthesis of complex molecules, particularly in the pharmaceutical industry.

Property Value Citations

Molecular Weight 193.98 g/mol [1][2][3]

Molecular Formula C₅H₂BrF₂N [1][2][3]

CAS Number 41404-63-1 [2]

Appearance Off-white to yellow solid

Storage Conditions 2-8°C, under inert gas [1]
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Synthetic Utility and Experimental Protocols
2-Bromo-4,6-difluoropyridine is extensively used as an intermediate in the synthesis of

pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive

molecules.[1] Its structure is ideal for selective functionalization through cross-coupling

reactions, which are fundamental to modern drug discovery. The bromine atom serves as a

versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

Key Reactions and Methodologies
The most common and powerful applications of 2-Bromo-4,6-difluoropyridine in medicinal

chemistry are palladium-catalyzed cross-coupling reactions. Below are detailed, adaptable

protocols for two of the most critical transformations: Suzuki-Miyaura coupling and Buchwald-

Hartwig amination.

Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling

of 2-Bromo-4,6-difluoropyridine with an arylboronic acid. This reaction is a cornerstone for

creating biaryl structures, which are prevalent in kinase inhibitors.

Objective: To synthesize a 2-aryl-4,6-difluoropyridine derivative.

Materials:

2-Bromo-4,6-difluoropyridine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

Base (e.g., K₂CO₃, 2.0 equiv)

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Procedure:

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-4,6-
difluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the

palladium catalyst (3 mol%).

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g.,

argon). Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.

The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-
4,6-difluoropyridine.

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous

stirring.

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can be purified by flash

column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Preparation
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Combine Reactants:
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of 2-Bromo-
4,6-difluoropyridine. This reaction is crucial for synthesizing aryl amines, which are key

components of many targeted therapies.

Objective: To synthesize a 2-amino-4,6-difluoropyridine derivative.

Materials:

2-Bromo-4,6-difluoropyridine (1.0 equiv)

Amine (1.2 equiv)

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine ligand (e.g., XPhos, 2-4 mol%)

Strong base (e.g., NaOtBu, 1.4 equiv)

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst,

ligand, and base to a dry reaction vessel.

Reagent Addition: In a separate flask, dissolve 2-Bromo-4,6-difluoropyridine and the

amine in the solvent. Add this solution to the reaction vessel containing the catalyst system.

Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert by evacuating and

backfilling with argon or nitrogen if not in a glovebox.
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Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous

stirring.

Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is

consumed.

Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

Dilute with an organic solvent and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the

crude material using flash column chromatography to yield the desired product.

Application in Kinase Inhibitor Synthesis
The difluoropyridine motif is a valuable component in the design of kinase inhibitors. The

fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability,

key attributes for successful drug candidates. A notable application is in the synthesis of

inhibitors for the p38 MAP kinase pathway, which is pivotal in regulating inflammatory

responses.

p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress,

and it plays a significant role in inflammation by promoting the production of pro-inflammatory

cytokines like TNF-α and IL-1β. Dysregulation of this pathway is implicated in inflammatory

diseases such as rheumatoid arthritis. Small-molecule inhibitors that target p38 kinase can

block this signaling cascade, thereby reducing inflammation.
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Caption: The p38 MAPK signaling pathway and the point of intervention for inhibitors.

Compounds derived from 2-Bromo-4,6-difluoropyridine can be designed to be potent and

selective inhibitors of p38 kinase, effectively blocking the inflammatory cascade. The synthesis
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of such molecules often involves a Suzuki-Miyaura coupling to install a substituted phenyl

group at the 2-position of the pyridine ring, a key structural feature for activity against p38.

Quantitative Data: p38 Kinase Inhibition
The following table presents representative biological data for a class of p38 inhibitors featuring

the 4-fluorophenyl-5-(2-substituted-pyridin-4-yl)imidazole scaffold. While not directly

synthesized from 2-Bromo-4,6-difluoropyridine in the cited literature, these examples

illustrate the potency that can be achieved with closely related structures, guiding the design of

new inhibitors using this versatile building block.

Compound ID
(Example)

R Group on
Pyridine Ring

p38α IC₅₀ (nM)
TNF-α Release IC₅₀
(nM)

1 -NH₂ 10 30

2 -NHCH₃ 5 15

3 -NH-Cyclopropyl 3 10

4 -OH 25 80

5 -OCH₃ 50 >100

Note: Data is illustrative of structure-activity relationships for pyridinyl imidazole p38 inhibitors

and serves as a template for compounds that can be synthesized using 2-Bromo-4,6-
difluoropyridine.

This guide demonstrates the significant role of 2-Bromo-4,6-difluoropyridine as a

foundational element in the discovery and development of novel therapeutics. Its reactivity and

the advantageous properties it imparts to its derivatives ensure its continued importance in the

field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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